N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide
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Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures to form the tetrahydroisoquinoline scaffold . This scaffold can then be further functionalized to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
This compound is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
QBXFQTLJZAJJQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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